

# CAS 147315-50-2 chemical structure and properties

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## Compound of Interest

Compound Name: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol

Cat. No.: B141844

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## In-Depth Technical Guide: CAS 147315-50-2

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The compound identified by CAS number 147315-50-2, scientifically known as **2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol**, is a hydroxyphenyl triazine (HPT) derivative.<sup>[1][2][3]</sup> It is commercially recognized by trade names such as Tinuvin® 1577 and UV-1577.<sup>[1][2]</sup> Primarily utilized as a high-performance ultraviolet (UV) light absorber, this molecule is integral to the stabilization of various polymers against degradation from UV radiation.<sup>[4][5]</sup> While its principal application lies within the materials science sector, its complex photochemical behavior and low toxicity profile may present areas of interest for researchers in diverse fields, including those exploring novel drug delivery systems or biocompatible materials. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and available technical data.

### Chemical Structure and Identification

The molecular structure of CAS 147315-50-2 is characterized by a central 1,3,5-triazine ring substituted with two phenyl groups and one 5-(hexyloxy)phenol group.

Systematic Name: **2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol**<sup>[1][3]</sup>

Synonyms: Tinuvin 1577, UV-1577, 2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine, 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine[1][2]

Chemical Formula:  $C_{27}H_{27}N_3O_2$ [6][7][8][9]

Molecular Weight: 425.52 g/mol [6][8][9]

## Physicochemical Properties

A summary of the key physicochemical properties of CAS 147315-50-2 is presented in the table below. This data is essential for understanding its behavior in various matrices and for the design of experimental protocols.

Property	Value	Reference
Appearance	Pale yellow powder/crystalline powder	[1]
Melting Point	147-151 °C	[1][7]
Solubility	Water: < 0 mg/L (at 20 °C, pH 6.9) Chloroform: 254 mg/mL (at 20 °C) Methylene Chloride: 169 mg/mL (at 20 °C) Toluene: 51 mg/mL (at 20 °C) Methyl Methacrylate: 15 mg/mL (at 20 °C)	
Log P (Octanol/Water Partition Coefficient)	7.1 (at 20 °C)	
Vapor Pressure	< 0 Pa (at 25 °C and 50 °C)	

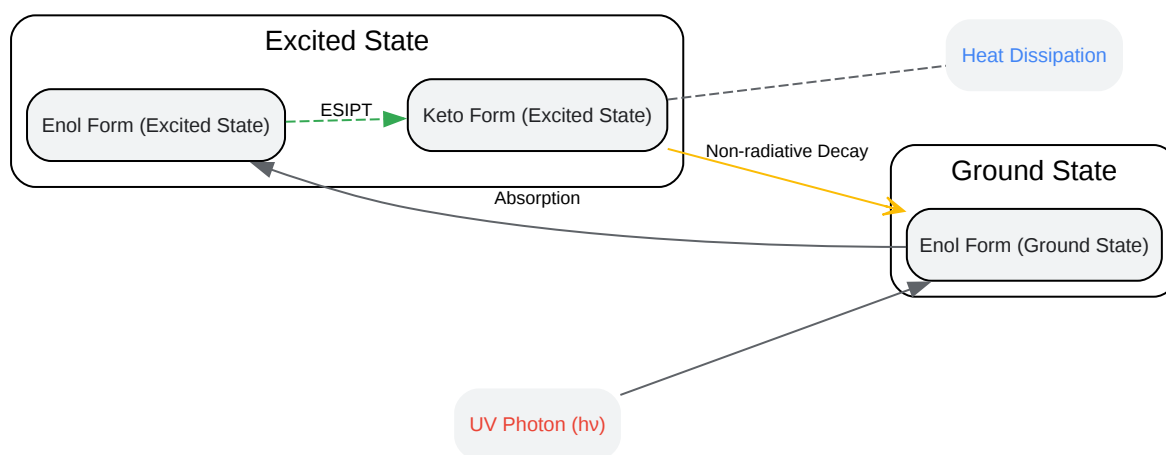
## Mechanism of Action: UV Absorption and Photostabilization

The primary function of **2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol** is its ability to absorb harmful UV radiation and dissipate it as thermal energy, thus protecting materials

from photodegradation. This process is facilitated by a highly efficient photochemical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).

Upon absorption of UV photons, the molecule is promoted to an excited electronic state. In this excited state, a proton from the ortho-hydroxyl group on the phenol ring is rapidly and reversibly transferred to a nitrogen atom on the adjacent triazine ring. This tautomerization from the enol to the keto form provides a non-radiative decay pathway, allowing the molecule to return to its ground state by releasing the absorbed energy as heat. This cycle can be repeated numerous times without significant degradation of the molecule, contributing to its high photostability.

A computational study on the ESIPT mechanism in o-hydroxyphenyl triazines suggests that the proton transfer in the excited state occurs without a significant energy barrier. The study also indicates the presence of a conical intersection seam parallel to the ESIPT pathway, which facilitates efficient radiationless decay back to the ground state, further enhancing its photostability.<sup>[10]</sup>



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Excited-State Intramolecular Proton Transfer (ESIPT) cycle.

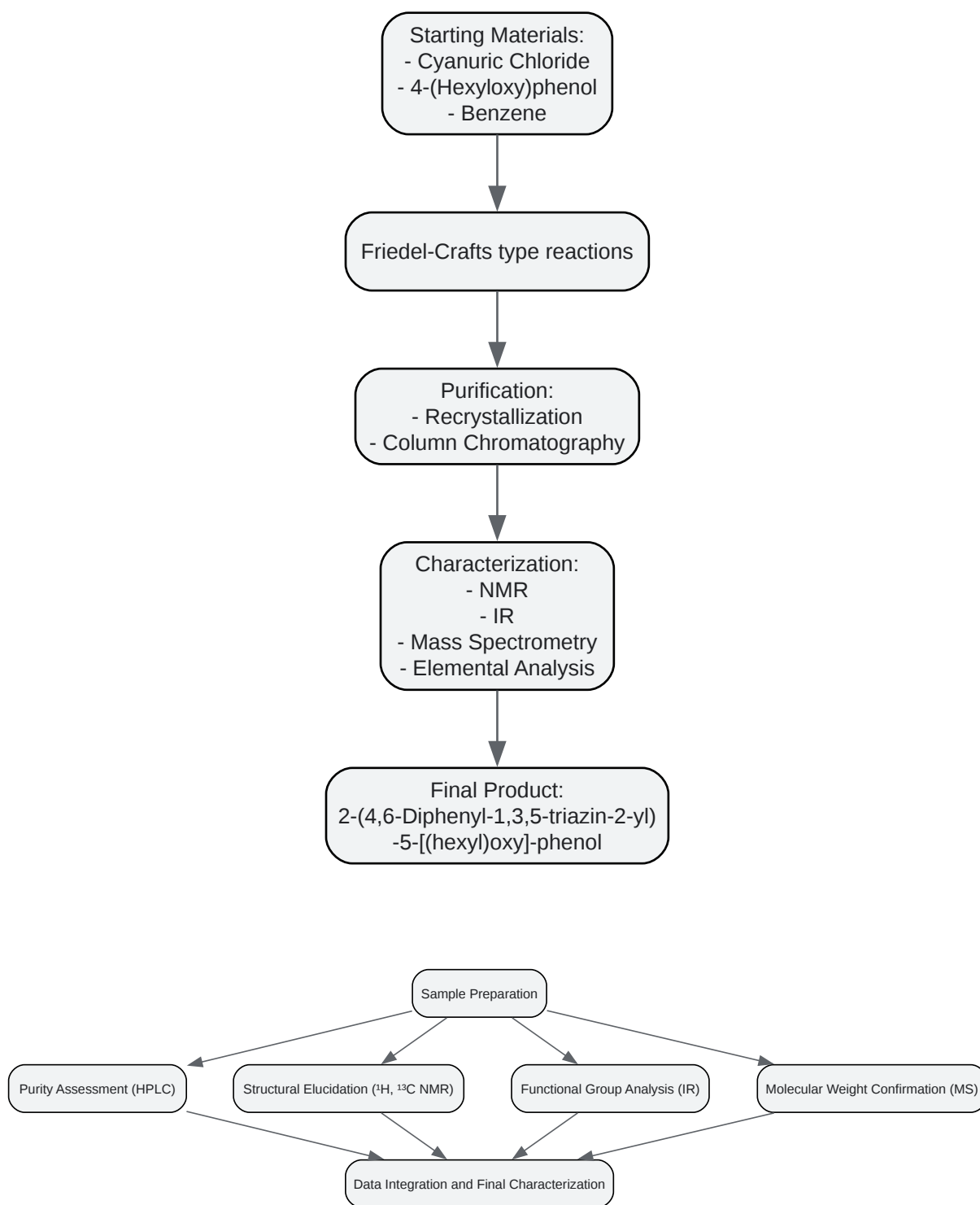
## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and specific analytical quantification of CAS 147315-50-2 are not readily available in the public domain. However, based on general chemical principles and information from related compounds, the following outlines can be inferred.

## Synthesis (General Approach)

The synthesis of hydroxyphenyl triazine derivatives like CAS 147315-50-2 generally involves a multi-step process. A plausible synthetic route would be the condensation of cyanuric chloride with appropriate aromatic nucleophiles. A general patent for the synthesis of a related compound, 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine, involves the reaction of cyanuric chloride and resorcinol in the presence of an acidic ionic liquid as a solvent and catalyst.<sup>[11]</sup>

A conceptual workflow for the synthesis is as follows:



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